6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one features a quinazolinone core fused with a [1,3]dioxolo ring. Key structural elements include:
- A sulfanyl methyl linker, which may improve solubility and hydrogen-bonding capacity.
- A 3-methoxypropyl chain at position 7, contributing to lipophilicity and membrane permeability.
- The [1,3]dioxolo fused ring system, associated with apoptosis modulation in related compounds .
Quinazolinones are known for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects.
Properties
IUPAC Name |
6-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methoxypropyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O7S/c1-30-6-4-5-28-23(29)17-10-19-20(34-13-33-19)11-18(17)25-24(28)36-12-21-26-22(27-35-21)14-7-15(31-2)9-16(8-14)32-3/h7-11H,4-6,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUMOTKGUTVLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Construction of the dioxoloquinazoline core: This involves the condensation of an anthranilic acid derivative with a suitable aldehyde, followed by cyclization.
Introduction of the sulfanyl and methoxypropyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate thiol and alkyl halide reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s various functional groups may allow it to form multiple interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
Table 1: Structural and Functional Comparisons
*logP and solubility values estimated via SwissADME or inferred from analogs.
Key Observations:
Quinazolinone vs. The sulfanyl methyl group may confer higher aqueous solubility compared to 8a’s cinnamoyl substituent, which is highly lipophilic .
Oxadiazole vs. Thiadiazine :
- The 1,2,4-oxadiazole in the target compound is a bioisostere for ester groups, offering metabolic stability over the triazolo-thiadiazine’s dichlorophenyl group, which is prone to oxidative degradation .
- The triazolo-thiadiazine’s higher logP (3.5) suggests stronger membrane affinity but poorer solubility, whereas the target compound’s methoxypropyl chain balances lipophilicity (logP ~2.8) .
Dioxolo Group Implications: The [1,3]dioxolo moiety in the target compound is structurally analogous to ’s isochromene derivative, which induces apoptosis via integrin β4 and ROS pathways .
Pharmacokinetic and Drug-Likeness Predictions
- Lipophilicity (logP) : The target compound’s logP (~2.8) is lower than triazolo-thiadiazines (3.5), favoring better solubility and oral bioavailability.
- Hydrogen Bonding: The sulfanyl and methoxy groups may increase hydrogen-bond donor/acceptor counts, improving target engagement.
- Drug-Likeness : Compliance with Lipinski’s rules is likely, given moderate molecular weight (<500 Da) and logP.
Biological Activity
The compound 6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that exhibits significant biological activity. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound integrates a quinazoline core with oxadiazole and dioxole functionalities. The presence of these heterocycles is known to influence the biological activity of compounds significantly. The molecular formula is , with a molecular weight of approximately 425.53 g/mol.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Quinazoline with oxadiazole |
| Functional Groups | Methoxy, sulfanyl |
| Molecular Weight | 425.53 g/mol |
| Molecular Formula | C23H25N3O5S |
Anticancer Properties
Recent studies indicate that compounds containing the oxadiazole moiety exhibit promising anticancer activities. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
- U-937 (leukemia)
In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest at the G1 phase.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxic effects of related oxadiazole derivatives against MCF-7 and HCT116 cell lines:
| Compound | IC50 (µM) MCF-7 | IC50 (µM) HCT116 |
|---|---|---|
| Doxorubicin | 1.93 | 2.84 |
| Oxadiazole Derivative A | 0.48 | 0.19 |
| Oxadiazole Derivative B | 0.78 | 5.13 |
The results indicated that some derivatives exhibited lower IC50 values than doxorubicin, suggesting higher potency as anticancer agents .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar oxadiazole derivatives have demonstrated activity against both gram-positive and gram-negative bacteria. For example:
- Effective against Bacillus cereus
- Moderate activity against E. coli
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Compounds with oxadiazole structures have been shown to inhibit key enzymes involved in cancer proliferation.
- Receptor Interaction : The compound may interact with various cellular receptors, influencing signaling pathways that lead to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
